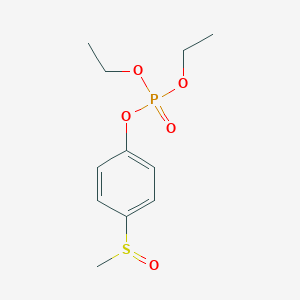

Fensulfotión oxon

Descripción general

Descripción

Fensulfothion oxon is an organophosphorus compound with the molecular formula C₁₁H₁₇O₅PS and a molecular weight of 292.29 g/mol . It is a metabolite of the insecticide fensulfothion and is known for its role in pest control. The compound is characterized by its high toxicity and effectiveness in inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects .

Aplicaciones Científicas De Investigación

Environmental Monitoring

Fensulfothion oxon is primarily utilized as a reference standard in the analysis of pesticide residues in environmental samples. Its role is pivotal in ensuring the safety of agricultural products, especially those consumed by vulnerable populations.

- Methods of Analysis :

- High-Performance Liquid Chromatography (HPLC) : Often coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive detection.

- Ultra-Performance Liquid Chromatography (UPLC) : Similarly used due to its efficiency in analyzing complex matrices.

| Method | Description |

|---|---|

| HPLC-MS/MS | Used for detecting pesticide residues in food. |

| UPLC-MS/MS | Offers higher resolution and faster analysis times. |

Food Safety Testing

Fensulfothion oxon is critical in assessing pesticide residues in food products, including herbal medicines like Daikenchuto (DKT), which is widely used in Japan.

- Case Study : A study validated methods for analyzing fenthion and its metabolites in various matrices such as brown rice and chili peppers using UHPLC-MS/MS. The study highlighted the importance of recovery tests to ensure accurate residue quantification .

Toxicological Studies

Research has documented the acute toxicity of fensulfothion oxon, emphasizing its potential effects on non-target organisms, including humans.

- Findings :

Table 1: Analytical Method Validation

| Compound | Retention Time (min) | Molecular Mass (g/mol) | Quantification Transition | Qualification Transition |

|---|---|---|---|---|

| Fenthion | 4.92 | 278 | 279.0 > 247.0 | 279.0 > 169.0 |

| Fenthion Oxon | 4.58 | 262 | 263.0 > 231.0 | 263.0 > 216.0 |

| Fenthion Sulfoxide | 4.30 | 294 | 295.0 > 280.0 | 295.0 > 109.0 |

Table 2: Toxicity Levels

| Metabolite | LD50 (mg/kg) |

|---|---|

| Fenthion | 220 |

| Fenthion Oxon | <50 |

| Fenthion Oxon Sulfoxide | <30 |

Mecanismo De Acción

Target of Action

Fensulfothion Oxon, like its parent compound Fensulfothion, is an organophosphorus compound . It primarily targets the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

Fensulfothion Oxon inhibits the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, resulting in the various symptoms of poisoning.

Biochemical Pathways

The primary biochemical pathway affected by Fensulfothion Oxon is the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves and muscles. The exact downstream effects can vary, but they generally include symptoms such as muscle weakness, twitching, and paralysis.

Pharmacokinetics

Organophosphorus compounds like fensulfothion oxon are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. The compounds are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by Fensulfothion Oxon leads to an overstimulation of the nerves, muscles, and glands . This can result in a wide range of symptoms, including muscle twitching, weakness, and eventually paralysis. In severe cases, it can lead to respiratory failure and death.

Action Environment

Fensulfothion Oxon is stable under normal use conditions . . For example, certain soil bacteria can metabolize Fensulfothion, potentially reducing its effectiveness . Furthermore, Fensulfothion Oxon’s toxicity can pose a risk to non-target organisms in the environment, including birds, fish, and other wildlife .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fensulfothion oxon is synthesized through the oxidation of fensulfothion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of fensulfothion oxon involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Fensulfothion oxon undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert fensulfothion oxon to its sulfone derivative.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various degradation products.

Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Solvents: Dichloromethane, acetone.

Conditions: Moderate temperatures, controlled pH levels.

Major Products Formed:

Fensulfothion oxon sulfone: Formed through oxidation.

Hydrolysis products: Various organophosphates and phenols.

Comparación Con Compuestos Similares

- Fenthion oxon

- Fenthion oxon sulfoxide

- Fenthion oxon sulfone

- Fenthion sulfoxide

- Fenthion sulfone

Comparison: Fensulfothion oxon is unique in its high potency as an acetylcholinesterase inhibitor compared to its analogs. While similar compounds like fenthion oxon and its derivatives also inhibit acetylcholinesterase, fensulfothion oxon exhibits a higher degree of toxicity and effectiveness in pest control. This makes it particularly valuable in agricultural applications where rapid and effective pest eradication is required .

Actividad Biológica

Fensulfothion oxon, a potent organophosphate compound, is primarily recognized for its biological activity as an acetylcholinesterase (AChE) inhibitor. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of the nervous system and various toxic effects in both humans and wildlife. This article provides a comprehensive overview of the biological activity of fensulfothion oxon, including its mechanisms of action, toxicity profiles, metabolic pathways, and relevant case studies.

Fensulfothion oxon acts by inhibiting AChE, an enzyme essential for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE results in prolonged action of acetylcholine, leading to continuous stimulation of cholinergic receptors. This mechanism is critical in understanding the acute toxicity associated with fensulfothion oxon.

- Enzymatic Inhibition : Fensulfothion oxon exhibits a significantly lower IC50 compared to its parent compound fenthion, indicating a higher potency as an AChE inhibitor. For instance, the IC50 for R-fenoxon sulfoxide is approximately 6.5 µM, while that for R-fenthion sulfoxide exceeds 1000 µM .

Toxicity Profiles

The acute toxicity of fensulfothion oxon has been documented extensively. The following table summarizes the lethal doses (LD50) for various forms of fenthion and its metabolites:

| Compound | LD50 (mg/kg) |

|---|---|

| Fenthion | 220 |

| Fenthion Oxon | 50 |

| Fenthion Oxon Sulfoxide | 30 |

The data indicates that fensulfothion oxon and its metabolites are considerably more toxic than their parent compound, highlighting the risks associated with exposure to these substances .

Metabolic Pathways

Fensulfothion undergoes metabolic conversion primarily through oxidative processes involving cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic pathway includes:

- Oxidative Desulfuration : Conversion of fenthion to fensulfothion oxon.

- Sulfoxidation : Formation of fenthion sulfoxide and sulfone derivatives.

This metabolic process can either detoxify or bioactivate the compound, leading to increased toxicity depending on the specific metabolites produced .

Case Study 1: Environmental Impact

A study conducted on the effects of fensulfothion oxon in aquatic environments demonstrated significant neurotoxic effects on fish species. The study found that exposure led to impaired swimming behavior and increased mortality rates among exposed populations. The research highlighted the need for monitoring organophosphate levels in aquatic ecosystems due to their potential ecological impacts .

Case Study 2: Human Exposure

Another investigation focused on human exposure to fensulfothion oxon through agricultural practices. Workers in fields treated with fenthion showed elevated levels of acetylcholine in their blood samples, correlating with reported symptoms such as headaches, dizziness, and respiratory distress. This case underlines the occupational hazards associated with handling organophosphate pesticides .

Propiedades

IUPAC Name |

diethyl (4-methylsulfinylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVZNNILZKEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863909 | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-21-2 | |

| Record name | Fensulfothion oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasanit O-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasanit O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENSULFOTHION OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.